N-(5-Chlorothiophen-2-yl)-N'-methylurea
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Overview
Description
N-(5-Chlorothiophen-2-yl)-N’-methylurea: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chlorinated thiophene ring and a methylurea moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chlorothiophen-2-yl)-N’-methylurea typically involves the reaction of 5-chlorothiophene-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chlorothiophene-2-amine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 5-chlorothiophene-2-amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. .
Industrial Production Methods
In an industrial setting, the production of N-(5-Chlorothiophen-2-yl)-N’-methylurea may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chlorothiophen-2-yl)-N’-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The urea moiety can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom in the thiophene ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield thiophene derivatives with different substituents, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiophene derivatives .
Scientific Research Applications
N-(5-Chlorothiophen-2-yl)-N’-methylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Chlorothiophen-2-yl)-N’-methylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5-Chlorothiophen-2-yl)-N’-methylurea can be compared with other thiophene derivatives to highlight its uniqueness:
Properties
CAS No. |
37108-63-7 |
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Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H7ClN2OS/c1-8-6(10)9-5-3-2-4(7)11-5/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
FDJMVQYYVNOFJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(S1)Cl |
Origin of Product |
United States |
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